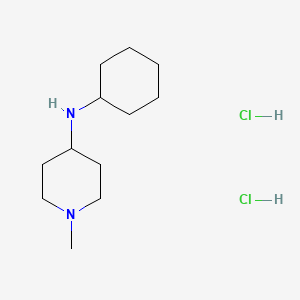

Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride is a bicyclic amine derivative featuring a cyclohexyl group and a methyl-substituted piperidine ring, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for preclinical studies .

The methyl group on the piperidine nitrogen likely influences steric and electronic properties, affecting binding affinity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of piperidine with cyclohexyl halides under basic conditions, followed by methylation of the nitrogen atom. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Neuropharmacology

Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride has been studied for its potential effects on the central nervous system. Research indicates that derivatives of piperidine, including this compound, exhibit properties that may modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments. For instance, studies have shown that piperidine derivatives can act as positive modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain .

Antihistaminic Properties

Novel derivatives related to this compound have been identified as having antihistaminic properties. These compounds can inhibit histamine receptors, making them potential candidates for treating allergic reactions and other histamine-related conditions .

Applications in Imaging and Diagnostics

Radiolabeling for Brain Imaging

A significant application of this compound is in the field of radiopharmaceuticals. The compound can be labeled with carbon-11 to create tracers for positron emission tomography (PET) imaging. This method allows researchers to visualize muscarinic receptors in the brain, providing insights into various neurological disorders .

Synthetic Chemistry

Building Block in Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its piperidine structure allows for various modifications that can lead to the synthesis of new pharmacologically active compounds. Recent advancements have demonstrated its utility in developing novel piperidine-based drugs through innovative synthetic pathways .

Case Studies

Mechanism of Action

The mechanism of action of Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride with structurally related compounds, emphasizing substituents, salt forms, and molecular characteristics:

*Molecular weight inferred from analogs in .

Functional and Pharmacological Differences

- Piperazine vs.

- Salt Forms: Dihydrochloride salts (e.g., the target compound) generally exhibit superior aqueous solubility compared to free bases or monohydrochlorides, critical for in vivo bioavailability .

- Ring Saturation : Cyclohexenyl derivatives (e.g., 1-(Cyclohex-2-en-1-ylmethyl)piperidin-4-amine dihydrochloride) introduce conformational constraints and increased reactivity due to unsaturation, which may affect metabolic stability .

Biological Activity

Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various receptors, its efficacy against pathogens, and its implications in drug development.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a piperidine ring, with a methyl substitution at the nitrogen atom of the piperidine. This structure is significant as it influences the pharmacokinetic and pharmacodynamic properties of the molecule.

Biological Activity Overview

-

Cannabinoid Receptor Interaction

- This compound has been studied for its binding affinity to cannabinoid receptors, particularly CB1. It exhibits selective binding with a Ki value of approximately 220 nM, indicating moderate affinity for this receptor compared to others like CB2 . The compound's interaction with CB1 is crucial as this receptor is involved in various physiological processes including pain modulation and appetite regulation.

-

Antimicrobial Activity

- In a high-throughput screening study against Mycobacterium tuberculosis (Mtb), compounds structurally related to cyclohexyl-(1-methyl-piperidin-4-YL)-amine showed promising inhibitory effects. The most effective analogs displayed minimum inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM, suggesting potential as anti-tubercular agents .

-

Cytotoxicity and Antiproliferative Effects

- Research indicates that derivatives of cyclohexyl-(1-methyl-piperidin-4-YL)-amine exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . These findings underscore the compound's potential in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:

| Analog | Modification | MIC (µM) | IC50 (µM) | Activity |

|---|---|---|---|---|

| 4PP-1 | Parent Compound | 6.3 | >80 | Active |

| 4PP-2 | 4-tert-butyl substitution | 2.0 | Not tested | Enhanced |

| 4PP-3 | Cyclohexylmethylene linkage | 6.8 | Not tested | Similar |

| 4PP-7 | Urea-linked tert-butyl | >100 | Not tested | Inactive |

This table illustrates how specific modifications can enhance or diminish the biological activity of related compounds.

Case Study 1: Cannabinoid Receptor Modulation

A study highlighted the role of this compound as an inverse agonist at CB1 receptors, similar to established compounds like SR141716A. This property may have implications for developing treatments for conditions such as obesity and addiction .

Case Study 2: Antimycobacterial Screening

In another investigation, a series of compounds derived from cyclohexyl-(1-methyl-piperidin-4-YL)-amine were screened against Mtb, revealing significant antibacterial properties that warrant further exploration into their mechanism of action and potential therapeutic applications .

Properties

Molecular Formula |

C12H26Cl2N2 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

N-cyclohexyl-1-methylpiperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C12H24N2.2ClH/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11;;/h11-13H,2-10H2,1H3;2*1H |

InChI Key |

PGMORNGXAPFTEY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NC2CCCCC2.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.